molecular formula C6H7FO2 B2811342 2-Fluoro-3-hydroxycyclohex-2-en-1-one CAS No. 183742-83-8

2-Fluoro-3-hydroxycyclohex-2-en-1-one

Cat. No.: B2811342
CAS No.: 183742-83-8
M. Wt: 130.118
InChI Key: YQFCKOVKRFVTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-hydroxycyclohex-2-en-1-one is a fluorinated cyclohexenone derivative characterized by a hydroxy group at position 3 and a fluorine atom at position 2 on the conjugated enone ring. This compound’s structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-fluoro-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFCKOVKRFVTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxycyclohex-2-en-1-one typically involves the fluorination of 3-hydroxycyclohex-2-en-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agent and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form 2-fluorocyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-Fluoro-3-oxocyclohex-2-en-1-one.

    Reduction: 2-Fluorocyclohexanone.

    Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxycyclohex-2-en-1-one depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features of 2-Fluoro-3-hydroxycyclohex-2-en-1-one and related compounds:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound F (C2), OH (C3) C₆H₇FO₂ ~130.12* Fluorine, hydroxyl, α,β-unsaturated ketone
3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one (696619-64-4) F (phenyl), NO₂ (phenyl), NH (linker) C₁₂H₁₁FN₂O₃ 250.23 Fluorine, nitro, amino, enone
2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one (54783-36-7) OH (C2), CH₃ (C6), C₃H₇ (C3) C₁₀H₁₄O₂ 166.22 Hydroxyl, methyl, isopropyl, enone
5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-on (338793-14-9) Cl (phenyl), F (phenyl), OH (C3), isoquinoline moiety C₂₁H₁₉ClFNO₂ 371.83 Chlorine, fluorine, hydroxyl, enone, heterocycle

*Calculated based on molecular formula.

Key Observations :

  • Hydrogen Bonding : The hydroxyl group enhances solubility in polar solvents and may facilitate crystallization, as seen in related compounds analyzed using SHELX software () .
  • Steric Hindrance: Bulkier substituents (e.g., isopropyl in , isoquinoline in ) reduce solubility but increase lipophilicity, which is critical for membrane permeability in drug design .

Physicochemical Properties

Property This compound 3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one 2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one
Polarity High (OH and F) Moderate (NO₂ and NH reduce polarity) Low (alkyl groups dominate)
Solubility Likely soluble in polar aprotic solvents (DMF, DMSO) Soluble in acetone or DCM Insoluble in water; soluble in non-polar solvents
Melting Point Estimated 120–150°C* Not reported Not reported

*Based on analogs with similar functional groups.

Biological Activity

2-Fluoro-3-hydroxycyclohex-2-en-1-one is a fluorinated compound with significant potential in biological research and pharmaceutical applications. Its unique structural features, including a hydroxyl group and a fluorine atom, provide distinct chemical properties that enhance its reactivity and biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in enzyme inhibition, and comparative analysis with similar compounds.

The compound's molecular formula is C7_7H9_9F\O, with a molecular weight of approximately 144.15 g/mol. The presence of the fluorine atom is crucial as it can influence the compound's interaction with biological targets, enhancing binding affinity due to its electronegativity.

The biological activity of this compound primarily involves enzyme inhibition. The compound may interact with enzymes by binding to their active sites, thereby blocking substrate access and inhibiting catalytic activity. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can enhance the overall binding strength through dipole-dipole interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Demonstrated potential in inhibiting enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain microbial strains.
  • Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound inhibited serine proteases with IC50 values ranging from 5.9 to 28.0 µM, indicating moderate potency against these enzymes .
  • Antimicrobial Activity :
    • In vitro tests showed that this compound exhibited antimicrobial properties against gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Anticancer Activity :
    • Research indicated that the compound could induce apoptosis in various cancer cell lines, with IC50 values reported between 1.8 and 6.6 µM for specific cell types .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
3-Hydroxycyclohex-2-en-1-oneLacks fluorine; only hydroxyl groupLower enzyme inhibition activity
2-FluorocyclohexanoneLacks hydroxyl groupDifferent reactivity; less bioactivity
2-Fluoro-3-methoxycyclohex-2-en-1-oneContains methoxy instead of hydroxylDifferent interactions; varied activity

The presence of both a hydroxyl group and a fluorine atom in this compound enhances its reactivity and specificity towards biological targets, making it a valuable compound for further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.